An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol
An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Aminoethyl-SS-ethylalcohol, a bifunctional molecule of significant interest in bioconjugation, drug delivery, and proteomics.
Introduction
Aminoethyl-SS-ethylalcohol, also known by its systematic name 2-(2-aminoethyldisulfanyl)ethanol, is a chemical compound featuring a primary amine, a disulfide bond, and a hydroxyl group.[1][2] This unique combination of functional groups makes it a valuable crosslinker and linker molecule. The disulfide bond is cleavable under reducing conditions, a property frequently exploited for the controlled release of conjugated molecules within a cellular environment.[1][3] It is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[4][]
Chemical and Physical Properties
The fundamental properties of Aminoethyl-SS-ethylalcohol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 15579-01-8 | [1][2][6][7] |
| Molecular Formula | C4H11NOS2 | [1][2][6] |
| Molecular Weight | 153.26 g/mol | [6] |
| Synonyms | 2-(2-aminoethyldisulfanyl)ethanol, Aminoethyl Hydroxyethyl Disulfide | [2] |
| SMILES | NCCSSCCO | [6] |
| Purity | Typically >95% | [2][6] |
| Appearance | Liquid | [2] |
| Storage Conditions | -20°C | [1] |
Molecular Structure
Aminoethyl-SS-ethylalcohol is a linear molecule composed of two ethyl groups linked by a disulfide bridge. One ethyl group is terminated with a primary amine (-NH2), forming an aminoethyl moiety. The other ethyl group is terminated with a hydroxyl group (-OH), forming an ethyl alcohol moiety.
The structural formula can be represented as: H₂N-CH₂-CH₂-S-S-CH₂-CH₂-OH
The key structural features are:
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Aminoethyl Group (H₂N-CH₂-CH₂-): Provides a reactive site for conjugation. The primary amine can readily react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1]
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Disulfide Bridge (-S-S-): This is a cleavable linker. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or intracellular glutathione (B108866) (GSH).[1][3][8] This characteristic is crucial for triggered payload release in targeted drug delivery systems.
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Ethylalcohol Group (-CH₂-CH₂-OH): The terminal hydroxyl group offers another point for chemical modification. It allows for further derivatization or attachment to other molecules of interest.[1]
Below is a 2D diagram representing the atomic connectivity of the Aminoethyl-SS-ethylalcohol molecule.
Caption: 2D structure of Aminoethyl-SS-ethylalcohol.
Experimental Protocols
Detailed experimental protocols for the synthesis of Aminoethyl-SS-ethylalcohol are proprietary and specific to chemical suppliers. However, a general synthetic approach would likely involve the formation of the disulfide bond through the oxidation of the corresponding thiols or via a disulfide exchange reaction.
Conceptual Protocol: Disulfide Bond Cleavage Assay
A common experiment involving this molecule is the verification of the cleavability of the disulfide bond.
Objective: To demonstrate the cleavage of the disulfide bond in Aminoethyl-SS-ethylalcohol upon addition of a reducing agent.
Methodology:
-
Sample Preparation: Prepare a solution of Aminoethyl-SS-ethylalcohol in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initial Analysis: Analyze the intact molecule using a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine its retention time and confirm its mass (153.3 g/mol ).
-
Reduction: Add a reducing agent, such as Dithiothreitol (DTT), to the solution to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.
-
Post-Reduction Analysis: Re-analyze the sample using HPLC-MS.
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Data Interpretation: The cleavage of the disulfide bond will result in the formation of two smaller molecules: Cysteamine (H₂N-CH₂-CH₂-SH) and 2-Mercaptoethanol (HO-CH₂-CH₂-SH). The original peak corresponding to Aminoethyl-SS-ethylalcohol should decrease or disappear, and new peaks corresponding to the cleavage products should appear with their expected masses.
The logical workflow for this experimental protocol is illustrated below.
Caption: Workflow for disulfide bond cleavage assay.
References
- 1. Aminoethyl-SS-ethylalcohol, 15579-01-08 | BroadPharm [broadpharm.com]
- 2. purepeg.com [purepeg.com]
- 3. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
- 4. Aminoethyl-SS-ethylalcohol_15579-01-8_新研博美 [xinyanbm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Aminoethyl-SS-ethylalcohol - Creative Biolabs [creative-biolabs.com]
- 8. Aminoethyl-SS-ethylamine, 51-85-4 | BroadPharm [broadpharm.com]
